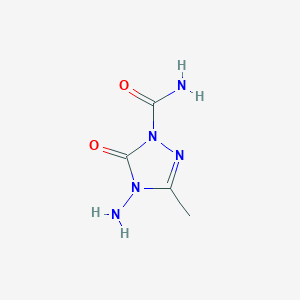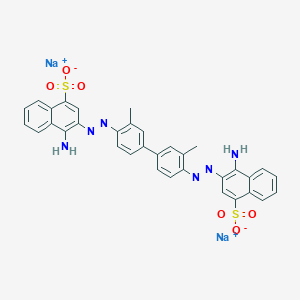
甲基α-D-木吡喃糖苷
描述
Methyl alpha-D-xylopyranoside is a glycoside derived from xylose, a five-carbon sugar. It is a methylated form of alpha-D-xylopyranose, where the hydroxyl group at the anomeric carbon is replaced by a methoxy group. This compound is commonly used in various biochemical and industrial applications due to its unique properties and structure.
科学研究应用
Methyl alpha-D-xylopyranoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of glycosaminoglycan biosynthesis.
Industry: Utilized in the production of surfactants and as a precursor for various chemical products.
作用机制
Target of Action
Methyl alpha-D-xylopyranoside, also known as (2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol, is a synthetic compound . It primarily targets carbohydrate structures in biological systems . These structures play a crucial role in various biological functions, including cell-cell interactions, immune responses, and pathogen recognition .
Mode of Action
The compound interacts with its targets through glycosidic linkages , forming a part of complex carbohydrate structures . It can also act as an activator in the biosynthesis of glycosaminoglycans . The exact mode of action is still under investigation.
Biochemical Pathways
Methyl alpha-D-xylopyranoside is involved in the biosynthesis of glycosaminoglycans , a group of complex carbohydrates that play a vital role in cellular functions . It can also influence the activity of enzymes like acetylxylan esterase , which is involved in carbohydrate metabolism .
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Result of Action
The action of Methyl alpha-D-xylopyranoside can lead to changes in the structure and function of glycosaminoglycans, influencing various cellular processes . It can also affect the activity of certain enzymes, potentially altering metabolic pathways .
Action Environment
The action of Methyl alpha-D-xylopyranoside can be influenced by various environmental factors. For instance, the presence of other organic solvents can affect its interaction with enzymes . More research is needed to fully understand how environmental conditions impact the efficacy and stability of this compound.
生化分析
Biochemical Properties
Methyl alpha-D-xylopyranoside plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism and enzyme interactions. This compound interacts with several enzymes, including glycosidases and glycosyltransferases, which are involved in the hydrolysis and transfer of glycosyl groups, respectively. The nature of these interactions often involves the binding of Methyl alpha-D-xylopyranoside to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For example, it has been used as a substrate to study the specificity and mechanism of action of xylanases, which are enzymes that degrade xylan, a major component of plant cell walls .
Cellular Effects
Methyl alpha-D-xylopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the expression of genes involved in carbohydrate metabolism and transport. This compound can modulate cell signaling pathways by acting as a competitive inhibitor or activator of specific enzymes, thereby altering the downstream effects on cellular function. For instance, in studies involving mammalian cells, Methyl alpha-D-xylopyranoside has been observed to impact the expression of genes related to glycosaminoglycan biosynthesis .
Molecular Mechanism
The molecular mechanism of action of Methyl alpha-D-xylopyranoside involves its binding interactions with various biomolecules. This compound can act as a competitive inhibitor of glycosidases by mimicking the natural substrate and binding to the enzyme’s active site. Additionally, it can activate glycosyltransferases by serving as a donor or acceptor of glycosyl groups. These interactions lead to changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, Methyl alpha-D-xylopyranoside has been shown to influence gene expression by modulating the activity of transcription factors involved in carbohydrate metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl alpha-D-xylopyranoside can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of strong acids or bases. Long-term studies have shown that Methyl alpha-D-xylopyranoside can have sustained effects on cellular function, particularly in in vitro studies involving mammalian cells. These effects include prolonged changes in gene expression and enzyme activity, which can be observed over several days or weeks .
Dosage Effects in Animal Models
The effects of Methyl alpha-D-xylopyranoside vary with different dosages in animal models. At low doses, this compound can act as a mild modulator of enzyme activity and gene expression, with minimal adverse effects. At high doses, Methyl alpha-D-xylopyranoside can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. Threshold effects have been observed in studies involving rodents, where a specific dosage range was found to be effective without causing significant toxicity .
Metabolic Pathways
Methyl alpha-D-xylopyranoside is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which play key roles in the breakdown and synthesis of glycosyl compounds. This compound can also affect metabolic flux by altering the levels of specific metabolites, such as glucose and xylose, in the cell. These changes can have downstream effects on energy production and storage .
Transport and Distribution
Within cells and tissues, Methyl alpha-D-xylopyranoside is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as glucose transporters, and distributed to different cellular compartments. Binding proteins may also facilitate the transport and localization of this compound within the cell. The accumulation of Methyl alpha-D-xylopyranoside in specific tissues or organelles can influence its activity and function .
Subcellular Localization
The subcellular localization of Methyl alpha-D-xylopyranoside is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may be directed to the endoplasmic reticulum or Golgi apparatus, where glycosylation processes occur. The localization of Methyl alpha-D-xylopyranoside within these compartments can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: Methyl alpha-D-xylopyranoside can be synthesized through the methylation of alpha-D-xylopyranose. The process typically involves the reaction of alpha-D-xylopyranose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: In an industrial setting, the production of methyl alpha-D-xylopyranoside involves similar steps but on a larger scale. The process may include additional purification steps, such as crystallization or chromatography, to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions: Methyl alpha-D-xylopyranoside undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups on the pyranose ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of deoxy sugars.
Substitution: Formation of azido or thiol derivatives.
相似化合物的比较
Methyl beta-D-xylopyranoside: Another methylated form of xylose, differing in the configuration at the anomeric carbon.
Methyl alpha-D-glucopyranoside: A similar compound derived from glucose instead of xylose.
Methyl alpha-D-mannopyranoside: Derived from mannose, another five-carbon sugar.
Uniqueness: Methyl alpha-D-xylopyranoside is unique due to its specific structure and properties, which make it suitable for particular applications in research and industry. Its ability to undergo various chemical reactions and its role in biological systems distinguish it from other similar compounds.
属性
IUPAC Name |
(2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGHWFPLXXWRD-MOJAZDJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883270 | |
| Record name | .alpha.-D-Xylopyranoside, methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-09-8 | |
| Record name | Methyl α-D-xylopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Xylopyranoside, methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Xylopyranoside, methyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .alpha.-D-Xylopyranoside, methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-D-xylopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl α-D-xylopyranoside in studying α-D-xylosidases?
A1: While Methyl α-D-xylopyranoside serves as a substrate for some α-D-xylosidases, the provided research highlights a key difference between two types of this enzyme. The study on Aspergillus flavus MO-5 revealed that α-D-xylosidase I hydrolyzes Methyl α-D-xylopyranoside, whereas α-D-xylosidase II does not []. This substrate specificity helps distinguish between different α-D-xylosidase enzymes and understand their distinct roles and mechanisms.
Q2: How do the α-D-xylosidases from Aspergillus flavus and Penicillium wortmannii differ in their activity towards Methyl α-D-xylopyranoside?
A2: The research indicates that the purified intracellular α-D-xylosidase from Penicillium wortmannii IFO 7237 did not show any hydrolytic activity towards Methyl α-D-xylopyranoside (α-MX) []. Conversely, α-D-xylosidase I from Aspergillus flavus MO-5 can hydrolyze this compound []. This difference highlights the diversity in substrate specificity even within enzymes classified as α-D-xylosidases from different fungal species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


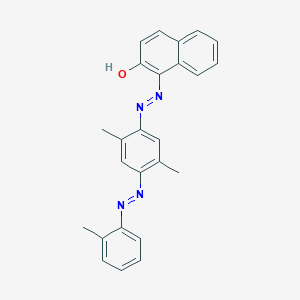
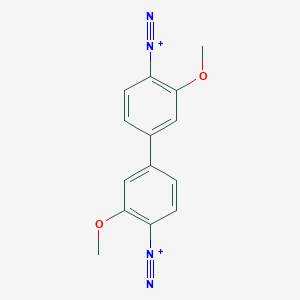

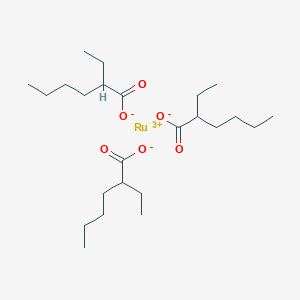


![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)




![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
